4-Acetoxy-3-iodobenzoic acid
Description
Historical Context of Benzoic Acid Derivatives in Chemical Research
Benzoic acid, the simplest aromatic carboxylic acid, has a rich history dating back to the 16th century when it was first described through the dry distillation of gum benzoin. newworldencyclopedia.org Its structure was later determined by Justus von Liebig and Friedrich Wöhler in 1832. newworldencyclopedia.org Historically, benzoic acid and its salts gained prominence for their utility as food preservatives, a practice that began after Salkowski discovered their antifungal properties in 1875. newworldencyclopedia.org Beyond its direct applications, benzoic acid quickly became a foundational precursor for the synthesis of a vast array of other organic substances. wikipedia.org
The study of benzoic acid derivatives has been instrumental in the development of physical organic chemistry, particularly in understanding how different functional groups (substituents) on the aromatic ring influence a molecule's properties. researchgate.net Research into the acidity of substituted benzoic acids, for example, helped to quantify the electronic effects of these groups, leading to concepts like the Hammett equation. researchgate.net The versatility of the benzoic acid scaffold has allowed it to be a central component in the creation of pharmaceuticals, agrochemicals, and dyes. researchgate.netnih.gov
Strategic Importance of Acetoxy and Aryl Iodide Functionalities in Organic Synthesis
The functional groups present on 4-Acetoxy-3-iodobenzoic acid—the acetoxy and aryl iodide moieties—are of significant strategic importance in modern organic synthesis.
The acetoxy group (-OAc) is a versatile functional handle. It frequently serves as a protecting group for a hydroxyl (-OH) function, masking its reactivity during a synthetic sequence and being readily removed when needed. libretexts.org Furthermore, the conversion of a polar hydroxyl or carboxylic acid group into an acetoxy or acetoxymethyl ester can increase a molecule's lipophilicity. This strategy is often employed in the design of prodrugs to enhance cell membrane permeability, with intracellular enzymes later cleaving the ester to release the active drug. C-H acetoxylation has emerged as a pivotal transformation for directly installing these versatile groups, providing a gateway to oxygen-rich organic molecules. rsc.org
The aryl iodide functionality is highly valued for its role in forming new carbon-carbon and carbon-heteroatom bonds. The carbon-iodine bond is the weakest among the aryl halides, making it particularly reactive and an excellent leaving group in a wide variety of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. beilstein-journals.orgbeilstein-journals.org Beyond this, aryl iodides are precursors to hypervalent iodine reagents. acs.org These compounds, such as 2-iodoxybenzoic acid (IBX) and phenyliodine(III) diacetate (PIDA), are non-toxic, environmentally benign, and powerful oxidizing agents used in a broad range of synthetic transformations. acs.orgresearchgate.netmdpi.com Their ability to facilitate complex molecular constructions without the need for heavy metals has made them a focus of green chemistry initiatives. researchgate.netmdpi.com
Positioning of this compound within Contemporary Medicinal and Materials Chemistry
This compound is a trifunctional molecule, possessing a carboxylic acid, an acetoxy group, and a reactive aryl iodide. This unique combination positions it as a valuable synthetic building block or intermediate rather than an end-product. Its structure is a platform for molecular diversification, allowing for selective reactions at each of its functional sites.
The presence of the aryl iodide makes it an ideal substrate for cross-coupling reactions to introduce new aryl or alkyl groups. The carboxylic acid can be converted into amides, esters, or other functional derivatives. Finally, the acetoxy group can be hydrolyzed to reveal a phenol (B47542), which can then undergo further modification. This versatility is exemplified by its inclusion in a patent for the combinatorial solid-phase synthesis of a library of retinoid X receptor (RXR) modulators, where it served as a key intermediate. google.com
While direct applications in materials science are not prominent, its structure is analogous to precursors used in advanced materials. For instance, substituted iodobenzenes are used to functionalize single-walled carbon nanotubes to control their photoluminescence properties. researcher.life Furthermore, research into radiolabeling has explored derivatives of iodobenzoic acid for potential use in targeted radiotherapy, where the iodine atom is replaced by a radionuclide like astatine-211. nih.gov This suggests a potential, albeit currently unexplored, trajectory for this compound as a precursor in the development of radiopharmaceuticals. nih.gov
Current Research Trajectories and Unmet Needs for Substituted Iodobenzoic Acids
Current research involving substituted iodobenzoic acids is largely focused on expanding their synthetic utility and developing more sustainable chemical methods. A major trajectory is the advancement of hypervalent iodine chemistry. Researchers are actively designing new hypervalent iodine reagents with improved solubility and reactivity, while also developing safer and more efficient methods for their synthesis. researchgate.net For example, practical methods for preparing 2-iodosobenzoic acid (IBA) using Oxone® as a green oxidant have been developed to avoid contamination with potentially hazardous byproducts. mdpi.com
Another significant research area is the use of aryl iodides in novel catalytic cycles. This includes their application in photocatalysis, where visible light can be used to generate highly reactive aryl radicals from aryl iodides under exceptionally mild conditions, enabling new types of chemical bond formations. beilstein-journals.org There is also a continuous effort to develop more robust and selective catalytic systems for the C-H functionalization and cross-coupling of complex aryl iodides. beilstein-journals.orgresearcher.life
An unmet need in this field is the development of catalytic systems that can selectively functionalize one position on a multi-functionalized benzene (B151609) ring without affecting other reactive sites. For compounds like this compound, achieving high selectivity in reactions remains a challenge. The ongoing quest is for milder reaction conditions, higher yields, and the ability to recycle catalysts, all of which align with the broader goals of green and sustainable chemistry. researchgate.net
Data Tables
Chemical Properties of this compound
| Property | Value |
| CAS Number | 190067-59-5 aksci.comsinfoobiotech.com |
| Molecular Formula | C₉H₇IO₄ aksci.comsinfoobiotech.com |
| Molecular Weight | 306.05 g/mol aksci.comsinfoobiotech.com |
| Synonyms | Benzoic acid, 4-(acetyloxy)-3-iodo- |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-acetyloxy-3-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO4/c1-5(11)14-8-3-2-6(9(12)13)4-7(8)10/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVAJZPUBLUNSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473867 | |
| Record name | 4-ACETOXY-3-IODOBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190067-59-5 | |
| Record name | 4-ACETOXY-3-IODOBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Acetoxy 3 Iodobenzoic Acid and Its Structural Analogs
De Novo Synthesis Approaches to the Benzoic Acid Core
The formation of the benzoic acid core is a foundational aspect of synthesizing 4-acetoxy-3-iodobenzoic acid and its analogs. While biosynthetic routes in plants produce benzoic acids from primary metabolites, chemical synthesis offers diverse and adaptable pathways. researchgate.netnih.gov
Common laboratory and industrial methods for creating substituted benzoic acids often begin with appropriately substituted aromatic precursors. One prevalent strategy is the oxidation of alkylbenzenes. For instance, a substituted toluene (B28343) derivative can be oxidized to the corresponding benzoic acid using strong oxidizing agents like potassium permanganate (B83412) or nitric acid. researchgate.net More contemporary methods employ catalytic systems, such as those involving cobalt, manganese, or nickel salts, to facilitate the oxidation of substituted alkylbenzenes with oxygen, often under elevated temperature and pressure. researchgate.net
Another significant approach is the Friedel-Crafts acylation of a benzene (B151609) ring, followed by oxidation. In this method, an aromatic compound is acylated to introduce a ketone, which is then oxidized to the carboxylic acid. For example, benzene can be reacted with phosgene (B1210022) (COCl₂) in the presence of a Lewis acid catalyst like anhydrous aluminum chloride to form benzoyl chloride, which is subsequently hydrolyzed to benzoic acid. vedantu.com This method can be adapted for substituted benzenes to produce a variety of benzoic acid derivatives.
Furthermore, the hydrolysis of benzonitriles, which can be synthesized via the Sandmeyer reaction from anilines, provides another route to the benzoic acid core. The cyano group is readily converted to a carboxylic acid under acidic or basic conditions. These fundamental synthetic transformations provide access to a wide array of substituted benzoic acids that can serve as precursors for more complex molecules like this compound.
Regioselective Iodination Strategies
The introduction of an iodine atom at a specific position on the benzoic acid ring is a critical step in the synthesis of this compound. The directing effects of the existing substituents on the ring, primarily the hydroxyl and carboxyl groups, play a crucial role in determining the position of iodination.
Transition Metal-Catalyzed C-H Iodination of Benzoic Acids (e.g., Iridium Catalysis)
Transition metal catalysis has emerged as a powerful tool for the direct and regioselective functionalization of C-H bonds. Iridium-catalyzed ortho-iodination of benzoic acids is a particularly effective method for introducing iodine at the position adjacent to the carboxylic acid group. d-nb.infoacs.org This approach offers high selectivity and functional group tolerance under mild reaction conditions. d-nb.info
In a typical procedure, a benzoic acid derivative is treated with an iodine source, such as N-iodosuccinimide (NIS), in the presence of an iridium catalyst, for example, a simple Ir(III) complex. acs.org The reaction is often conducted in a fluorinated alcohol solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which has been shown to be crucial for the reaction's success. acs.orgresearchgate.net These reactions can often be performed in the absence of additional bases or additives and are tolerant to air and moisture. acs.org
The regioselectivity of this method is directed by the carboxylic acid group, leading to exclusive ortho-iodination. nih.gov A range of substituted benzoic acids can undergo this transformation with high yields. acs.org
| Substrate | Product | Yield (%) |
|---|---|---|
| 2-Methylbenzoic acid | 2-Iodo-6-methylbenzoic acid | 92 |
| 2-Fluorobenzoic acid | 2-Fluoro-6-iodobenzoic acid | 98 |
| 2-Chlorobenzoic acid | 2-Chloro-6-iodobenzoic acid | 85 |
| 2-Bromobenzoic acid | 2-Bromo-6-iodobenzoic acid | 70 |
| 3-Toluic acid | 2-Iodo-5-methylbenzoic acid | 85 |
| 3-Fluorobenzoic acid | 2-Fluoro-5-iodobenzoic acid | 75 |
This table presents selected data on the iridium-catalyzed ortho-iodination of various substituted benzoic acids, demonstrating the high yields and regioselectivity of the reaction. Data sourced from literature reports. acs.orgnih.gov
Direct Electrophilic Iodination Methods
Direct electrophilic iodination is a classical and widely used method for introducing iodine onto an aromatic ring. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring. In the case of 4-hydroxybenzoic acid, the hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. The powerful activating effect of the hydroxyl group directs the incoming electrophile to the positions ortho to it (positions 3 and 5).
One reported method for the iodination of 4-hydroxybenzoic acid involves the use of potassium iodide (KI) and manganese dioxide (MnO₂). This reaction can produce both 3-iodo-4-hydroxybenzoic acid and 3,5-diiodo-4-hydroxybenzoic acid. The reaction conditions, such as pH and reactant concentrations, can influence the ratio of mono- to di-iodinated products.
Another established procedure for the di-iodination of phenolic compounds is the use of iodine monochloride (ICl). For instance, 4-hydroxybenzoic acid can be treated with iodine monochloride in glacial acetic acid to yield 4-hydroxy-3,5-diiodobenzoic acid in high yield (84%). orgsyn.org While this method is effective for di-iodination, achieving selective mono-iodination at the 3-position requires careful control of reaction conditions to prevent over-iodination.
A combination of iodine and iodic acid has also been reported for the regioselective iodination of hydroxylated aromatic ketones, where iodination occurs at the positions ortho and/or para to the hydroxyl group. arkat-usa.org
Iodination via Hypervalent Iodine Precursors
Hypervalent iodine reagents have gained prominence as versatile and efficient reagents in organic synthesis, including for iodination reactions. These compounds are known for their low toxicity and ease of handling. beilstein-journals.org Reagents such as iodosylbenzene (PhIO) and its derivatives can be used to deliver an electrophilic iodine species.
One example is the use of m-iodosylbenzoic acid in the presence of molecular iodine for the iodination of arenes. This reaction proceeds at room temperature in acetonitrile (B52724) and can be accelerated by the addition of aqueous sulfuric acid. beilstein-journals.org This method has been shown to be effective for a variety of aromatic substrates, with yields ranging from 40% to 99%. beilstein-journals.org
The reactivity of hypervalent iodine reagents can be tuned by the ligands attached to the iodine atom. For example, 1-benzoyloxy-1,2-benziodoxol-3-(1H)-one (IBA-OBz) is a stable hypervalent iodine(III) reagent that can be prepared from 2-iodoxybenzoic acid (IBX). frontiersin.org While often used in other transformations, the principles of their reactivity can be applied to the design of iodination reactions. The use of hypervalent iodine reagents in concert with transition metal catalysts has also been explored, offering alternative pathways for C-I bond formation. nih.gov
Acetylation and Acylation Methods for Hydroxyl Precursors
The final step in the synthesis of this compound is the acetylation of the phenolic hydroxyl group of 4-hydroxy-3-iodobenzoic acid. This transformation converts the phenol (B47542) into an acetate (B1210297) ester.
Acetylation of 4-Hydroxy-3-iodobenzoic Acid
The acetylation of phenols is a common and generally high-yielding reaction. A standard and effective method for this transformation is the use of acetic anhydride (B1165640) in the presence of an acid catalyst, such as concentrated sulfuric acid. nih.govnih.gov This method is directly applicable to the acetylation of 4-hydroxy-3-iodobenzoic acid, building upon the well-established procedure for the acetylation of 4-hydroxybenzoic acid. nih.govnih.gov
In a typical laboratory procedure, dry 4-hydroxy-3-iodobenzoic acid would be mixed with acetic anhydride, and a catalytic amount of concentrated sulfuric acid is added. The mixture is then warmed to facilitate the reaction. After the reaction is complete, the product is typically precipitated by the addition of water and can then be isolated by filtration. nih.govnih.gov The crude product can be purified by recrystallization, for example, from an ethanol-water mixture. nih.govnih.gov
| Step | Procedure |
|---|---|
| 1 | Combine the dry 4-hydroxybenzoic acid derivative with acetic anhydride in a flask. |
| 2 | Add a catalytic amount of concentrated sulfuric acid and mix thoroughly. |
| 3 | Warm the mixture (e.g., on a water bath at 50-60°C) with stirring for a short period (e.g., 15 minutes). |
| 4 | Cool the reaction mixture and add water to precipitate the product. |
| 5 | Isolate the solid product by filtration. |
| 6 | Purify the product by recrystallization from a suitable solvent system (e.g., ethanol-water). |
This table outlines a general experimental procedure for the acetylation of a 4-hydroxybenzoic acid derivative, based on established methods for similar compounds. nih.govnih.gov
Catalyst-Assisted Acylation Techniques
The transformation of 4-hydroxy-3-iodobenzoic acid to its corresponding acetoxy derivative is a critical O-acylation reaction. The use of catalysts is paramount in achieving high efficiency and selectivity under mild conditions. Various heterogeneous catalysts have demonstrated efficacy in the acylation of phenols, which is analogous to the acetylation of the hydroxyl group in the target precursor.
Solid acid catalysts are particularly noteworthy due to their ease of separation from the reaction mixture, potential for recyclability, and often reduced corrosivity (B1173158) compared to traditional homogeneous catalysts. acs.org Zeolites, for instance, have been identified as viable alternatives to liquid acids in acylation reactions. google.com Their shape-selective properties can influence the outcome of the reaction, and different zeolite structures (e.g., HBEA, USY) have shown high conversion rates for acylating agents. acs.org
Another class of effective heterogeneous catalysts includes metal oxides and supported metal salts. For example, nickel zirconium phosphate (B84403) nanoparticles have been successfully used for the acetylation of a wide range of phenols with acetic anhydride under solvent-free conditions, offering good to excellent yields. A significant advantage of this nanocatalyst is its ability to be recovered and reused multiple times without a discernible loss in activity. researchgate.net Similarly, zinc chloride supported on alumina (B75360) has been employed for the regioselective ortho-C-acylation of phenols, although the principles can be adapted for O-acylation. rsc.org The use of such supported catalysts often allows for reactions under solvent-free or microwave conditions, enhancing the green profile of the synthesis.
The choice of catalyst can be tailored based on the specific requirements of the synthesis, balancing factors like cost, reactivity, and environmental impact.
Table 1: Comparison of Heterogeneous Catalysts for Phenol Acylation
| Catalyst Type | Example(s) | Key Advantages |
| Zeolites | HBEA, USY, CeZSM-5 | Shape selectivity, regenerability, industrial applicability. acs.orggoogle.com |
| Supported Catalysts | ZnCl₂ on Al₂O₃ | High regioselectivity, solvent-free conditions, microwave compatibility. rsc.org |
| Nanoparticle Catalysts | Nickel Zirconium Phosphate | High efficiency, solvent-free conditions, excellent reusability. researchgate.net |
| Modified Clays | Montmorillonite K10 | Eco-friendly, selective, reusable, cost-effective for industrial scale. acs.org |
Convergent Synthesis Approaches Utilizing Advanced Coupling Reactions
Convergent synthesis offers an efficient route to complex molecules by preparing key fragments separately before joining them in the final stages. Advanced coupling reactions are central to this strategy for constructing the this compound scaffold.
Suzuki-Miyaura Cross-Coupling for Aryl-Iodide Precursors
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, widely used to synthesize biaryl compounds. rsc.org In the context of this compound synthesis, this reaction can be employed to construct the core aromatic structure by coupling an appropriate aryl iodide with an arylboronic acid. For instance, a suitably substituted iodinated benzene derivative can be coupled with a boronic acid containing the carboxylic acid moiety (or a precursor group) to assemble the main scaffold.
The reaction is catalyzed by a palladium complex and requires a base. rsc.org Significant research has focused on developing highly efficient and stable palladium catalysts. Bis(thiazole) pincer palladium complexes, for example, have demonstrated high turnover numbers and frequencies in the coupling of various aryl iodides, bromides, and chlorides. acs.org The versatility of the Suzuki-Miyaura reaction allows for a broad range of functional groups to be present on both coupling partners, making it a highly adaptable method in organic synthesis.
Multicomponent Reactions (MCRs) for Benzoic Acid Scaffold Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants, offer a highly atom-economical and efficient pathway for generating molecular complexity. While MCRs like the Ugi and Passerini reactions typically utilize a carboxylic acid as one of the starting components, their principles can be adapted in innovative ways to construct the benzoic acid scaffold itself. nih.govresearchgate.net
For example, a bifunctional starting material containing a group that can be later transformed into a carboxylic acid could be used in an Ugi reaction. The reaction of an aldehyde, an amine, an isocyanide, and this bifunctional component could rapidly assemble a complex intermediate, which upon subsequent hydrolysis or oxidation of the precursor group, would yield a substituted benzoic acid derivative. This strategy allows for the rapid generation of a library of analogs by varying the other components of the MCR.
Green Chemistry and Sustainable Synthetic Pathways
Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency.
Use of Environmentally Benign Oxidants (e.g., Oxone®) for Iodine Functionalization
The introduction of an iodine atom onto the aromatic ring is a key step in the synthesis of this compound. Traditional iodination methods often rely on harsh reagents. A greener alternative is the use of environmentally benign oxidants like Oxone® (potassium peroxymonosulfate) in combination with a simple iodide source such as potassium iodide (KI). organic-chemistry.org
Oxone® is a stable, non-toxic, and inexpensive solid oxidant. organic-chemistry.org In aqueous or mixed solvent systems, it can effectively oxidize KI to generate an electrophilic iodine species in situ, which then iodinates activated aromatic rings like phenols. This method avoids the use of strong acids or heavy metals. The reaction of phenols with KI and ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727) provides a mild, acid-free protocol for ortho-monoiodination. organic-chemistry.org Hypervalent iodine(V) species, generated catalytically from iodoarenes using Oxone® as the terminal co-oxidant, have also been shown to be highly effective in various transformations, including the oxidation of phenols. nih.gov
Table 2: Green Iodination Methods for Aromatic Compounds
| Reagent System | Substrate Type | Key Features |
| KI / (NH₄)₂S₂O₈ | Activated aromatics (phenols, anilines) | Aqueous methanol, room temperature, acid-free, ortho-selective. organic-chemistry.org |
| I₂ / Iodic Acid / PEG-400 | Phenols, amines, heterocycles | Eco-friendly solvent (PEG-400), simple procedure, quantitative yields. benthamdirect.com |
| I₂ / Choline (B1196258) Chloride / K₂S₂O₈ | Aromatic compounds | In situ formation of choline peroxodisulfate promotes the reaction. researchgate.net |
| I₂ / NaNO₂ | Phenols | Proceeds at room temperature, regioselective. elsevierpure.comresearchgate.net |
Recyclable Reagents and Catalytic Systems
For the Suzuki-Miyaura cross-coupling, heterogeneous palladium catalysts have been developed to overcome the limitations of homogeneous systems, such as catalyst leaching and contamination of the product. mdpi.com Examples include Pd EnCat™ 30, a microencapsulated palladium catalyst that can be easily recovered by filtration and reused for over 30 reaction cycles with minimal loss of activity. mdpi.com Other systems involve supporting palladium nanoparticles on porous organic polymers (e.g., Pd@AEPOP) or metal-organic frameworks (MOFs), which also exhibit high efficiency and excellent recyclability. mdpi.comnih.gov
For the acylation step, as mentioned in section 2.3.2, heterogeneous catalysts like zeolites and supported metal oxides are inherently recyclable. acs.orgresearchgate.net Nickel zirconium phosphate, for instance, can be recovered and reused at least six times without a significant drop in catalytic performance. researchgate.net These solid catalysts are easily separated from the reaction mixture, simplifying purification and reducing solvent waste.
Chemical Reactivity and Mechanistic Investigations
Reactivity Profile of the Aryl Iodide Moiety
The carbon-iodine bond in 4-Acetoxy-3-iodobenzoic acid is a focal point of its reactivity, enabling access to a range of hypervalent iodine species, and participating in metal-catalyzed cross-coupling reactions and metalation processes.
Aryl iodides, including this compound, can be oxidized to form hypervalent iodine compounds, where the iodine atom exists in a higher oxidation state, typically +3 (iodinanes) or +5 (periodinanes). These reagents are valued for their mild and selective oxidizing properties, serving as environmentally benign alternatives to heavy metal oxidants. princeton.edu
The presence of an electron-withdrawing carboxylic acid group on the aromatic ring can facilitate the preparation and isolation of these hypervalent iodine derivatives. organic-chemistry.org Common oxidizing agents used for the synthesis of I(III) species like (diacetoxyiodo)arenes include peracetic acid, sodium perborate in acetic acid, and m-chloroperoxybenzoic acid (m-CPBA) in acetic acid. organic-chemistry.orgarkat-usa.org For instance, various [(diacetoxy)iodo]arenes have been efficiently prepared by treating iodoarenes with m-chloroperoxybenzoic acid in acetic acid. organic-chemistry.org
The general structure of an aryl-λ³-iodane features a trigonal bipyramidal geometry with the aryl group and two lone pairs in the equatorial positions, while the more electronegative ligands occupy the axial positions. acs.org This arrangement is a consequence of the formation of a linear, three-center-four-electron (3c-4e) bond along the L-I-L axis. acs.orgtcichemicals.com
The formation of hypervalent iodine(III) compounds from aryl iodides generally proceeds through a two-step process: oxidative addition followed by ligand exchange. arkat-usa.org In the case of forming a (diacetoxyiodo)arene from an iodoarene using a peracid in acetic acid, the iodoarene is first oxidized by the peracid. This is followed by the exchange of ligands with the solvent, acetic acid, to yield the final diacetoxyiodoarene product. The reactions of hypervalent iodine compounds themselves are often discussed in terms of oxidative addition, ligand exchange, reductive elimination, and ligand coupling, which are mechanistically similar to processes in transition metal chemistry. acs.org
Hypervalent iodine reagents derived from aryl iodides are versatile tools in organic synthesis. nih.gov Aryl-λ³-iodanes with two heteroatom ligands are primarily used as oxidizing agents for a variety of functional groups. princeton.edu For example, recyclable [bis(acyloxy)iodo]arenes have been developed for the oxidation of alcohols and sulfides. arkat-usa.orgumich.edu Specifically, 3-[Bis(trifluoroacetoxy)iodo]benzoic acid can oxidize organic sulfides to their corresponding sulfoxides at room temperature. arkat-usa.orgumich.edu These reagents can also be used in oxidative functionalization reactions, such as the α-acetoxylation of ketones. rsc.org
Hypervalent iodine(III) compounds can also participate in radical reactions, acting as single electron oxidants to generate carbon and heteroatom radicals. acs.org For instance, the reaction of certain substrates with PhI(OCOCF₃)₂ can proceed via a single electron transfer (SET) mechanism to form radical cations. acs.org While specific examples involving this compound are not prevalent in the literature, the general reactivity patterns of hypervalent iodine reagents suggest that its derivatives could potentially engage in radical C-H functionalization or other radical-mediated transformations. nih.govacs.org
The carboxylic acid group is a known directing group for ortho-metalation, a reaction that allows for the regioselective functionalization of an aromatic ring at the position adjacent to the directing group. researchgate.netresearchgate.net Treatment of a benzoic acid with a strong base, such as sec-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures, can generate an ortho-lithiated species. researchgate.net This lithiated intermediate can then be quenched with various electrophiles to introduce a new substituent at the ortho position. researchgate.net
For this compound, the carboxylic acid at C1 would direct metalation to the C2 position. This provides a synthetic route to introduce a variety of functional groups at the position ortho to the carboxyl group, leading to contiguously substituted benzoic acid derivatives. researchgate.net The presence of the iodine atom at the 3-position and the acetoxy group at the 4-position would influence the reactivity and stability of the lithiated intermediate.
Formation and Reactivity of Hypervalent Iodine Species (I(III) and I(V) Derivatives)[12],[13],[8],[14],[15],[16],[9],[11],[5],[17],
Chemical Transformations of the Acetoxy Group
The acetoxy group in this compound is an ester functionality and is susceptible to hydrolysis under either acidic or basic conditions. This reaction would yield 4-hydroxy-3-iodobenzoic acid. This transformation can be a crucial step in a multi-step synthesis, allowing for the protection of a phenolic hydroxyl group as an acetate (B1210297), which can be deprotected at a later stage. While specific studies on the hydrolysis of this compound are not widely reported, the general principles of ester hydrolysis are well-established and would apply to this compound. For instance, hypervalent iodine(III)-mediated decarboxylative acetoxylation reactions can yield acetoxy-functionalized products, and the subsequent hydrolysis of these acetates is a common transformation. beilstein-journals.org
Role as a Protecting Group and its Selective Deprotection
The acetoxy group can function as a protecting group for the phenolic hydroxyl group. Protecting groups are employed in organic synthesis to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring at other sites in the molecule. The acetyl group is a common protecting group for phenols due to its relative stability under various conditions and the availability of mild deprotection methods.
Derivatization and Functionalization of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle that allows for a wide range of derivatization and functionalization reactions.
Esterification of the carboxylic acid group can be achieved through various methods, with the Fischer esterification being a classic example. This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst masterorganicchemistry.comyoutube.com. The reaction is an equilibrium process, and the yield of the ester can be maximized by using an excess of the alcohol or by removing the water formed during the reaction masterorganicchemistry.com. A variety of alcohols can be used, leading to the synthesis of a diverse range of esters.
Amidation, the reaction of the carboxylic acid with an amine to form an amide, is another important transformation. This reaction typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent. Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines, offering a greener alternative to traditional methods orgsyn.org.
Table 2: Common Methods for Esterification and Amidation
| Reaction | Reagents and Conditions | Product |
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat masterorganicchemistry.comyoutube.com. | Ester |
| Amidation (with coupling agent) | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |
| Boric Acid-Catalyzed Amidation | Amine, Boric Acid, Heat orgsyn.org. | Amide |
Decarboxylative Transformations
Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide. The decarboxylation of aromatic carboxylic acids can be challenging and often requires harsh conditions. However, the presence of substituents on the aromatic ring can significantly influence the ease of decarboxylation. Electron-withdrawing groups can stabilize the intermediate carbanion formed upon decarboxylation, thus facilitating the reaction.
The iodo-substituent on this compound is electron-withdrawing and could potentially promote decarboxylation under certain conditions. Furthermore, transition-metal-free decarboxylative iodination of benzoic acids using molecular iodine has been reported, suggesting a potential pathway for the transformation of this molecule acs.orgacs.org. This reaction is thought to proceed through a non-radical mechanism acs.org. The presence of the acetoxy group might also influence the reaction's outcome. Hypervalent iodine(III)-mediated decarboxylative acetoxylation is another relevant transformation, although it typically applies to carboxylic acids with α-quaternary or benzylic carbons d-nb.infobeilstein-journals.org.
The mechanism of decarboxylation of substituted benzoic acids can be complex and may involve different pathways depending on the reaction conditions and the nature of the substituents researchgate.netacs.orgnist.gov.
Comprehensive Mechanistic Elucidation of Key Reactions
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.
Kinetic studies provide quantitative information about reaction rates and the factors that influence them. By systematically varying parameters such as reactant concentrations, temperature, and catalyst loading, one can determine the rate law and activation parameters for a given reaction. For the reactions of this compound, kinetic studies of its hydrolysis, transesterification, esterification, and amidation would provide valuable mechanistic insights.
Spectroscopic techniques are powerful tools for the identification and characterization of reaction intermediates. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be used to monitor the progress of a reaction and to detect transient species nih.govsemanticscholar.org. For example, in situ IR or NMR spectroscopy could be used to observe the formation of tetrahedral intermediates during hydrolysis or esterification. Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), is highly sensitive for detecting charged intermediates in solution semanticscholar.orgstanford.edu. The study of hypervalent iodine compounds, which are structurally related to potential intermediates in some reactions of this compound, often involves these advanced spectroscopic methods for mechanistic elucidation. The application of these techniques would be essential for a comprehensive understanding of the chemical reactivity of this compound.
Research on Isotopic Labeling and Kinetic Isotope Effects for this compound Remains Undisclosed
Despite a thorough review of scientific literature, specific studies detailing isotopic labeling and kinetic isotope effects (KIE) for the compound this compound have not been identified. While the principles of these mechanistic investigation techniques are well-established in organic chemistry, their direct application to this particular molecule is not documented in the available resources.
Isotopic labeling is a powerful method used to trace the path of atoms through a chemical reaction. By substituting an atom with its heavier, stable isotope (e.g., replacing hydrogen-¹H with deuterium-²H, or carbon-¹²C with carbon-¹³C), chemists can follow the labeled atom's position in the products, providing invaluable insight into reaction mechanisms. This technique helps to elucidate bond-forming and bond-breaking steps, and to distinguish between different potential reaction pathways.
Kinetic isotope effects are quantitative measures of how the rate of a chemical reaction changes when an atom in one of the reactants is replaced by one of its isotopes. A KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (k_light) to the rate constant for the reaction with the heavier isotope (k_heavy). Significant primary kinetic isotope effects are typically observed when a bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. Secondary kinetic isotope effects, which are generally smaller, can provide information about changes in the chemical environment around the isotopically substituted atom during the reaction.
While research exists on the reaction mechanisms of related compounds, such as other substituted benzoic acids and hypervalent iodine reagents, specific data, including data tables with rate constants or observed KIE values for reactions involving this compound, are not present in the public domain. Such studies would be crucial for a detailed understanding of its chemical reactivity, for example, in hydrolysis, substitution, or oxidation-reduction reactions. The absence of this specific information prevents a detailed discussion and presentation of research findings in this area for this compound.
Applications in Advanced Organic Synthesis
As a Versatile Building Block for Complex Molecule Synthesis
The structure of 4-Acetoxy-3-iodobenzoic acid is particularly amenable to its use as a scaffold in combinatorial chemistry and the synthesis of complex, biologically active molecules. In solid-phase synthesis, the carboxylic acid group allows the molecule to be anchored to a resin, while the iodo-substituent serves as a key functional group for diversification.
One of the primary applications of aryl iodides in synthesis is their participation in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond in this compound can be readily activated by a palladium catalyst to form new carbon-carbon or carbon-heteroatom bonds. This enables the introduction of a wide variety of substituents at the 3-position of the benzene (B151609) ring. For instance, a patent for combinatorial solid-phase synthesis describes the hydrolysis of this compound methyl ester to yield the parent acid, which is then used in the construction of libraries of compounds. google.com The iodo group is specifically positioned for subsequent functionalization, highlighting its role as a versatile building block.
The general utility of the closely related 4-hydroxy-3-iodobenzoic acid as a precursor in the synthesis of pharmaceutical compounds underscores the importance of this structural motif. lookchem.com It is used in enantioselective reactions to create chiral molecules, which is critical for developing drugs with improved efficacy and fewer side effects. lookchem.com By protecting the hydroxyl group as an acetate (B1210297), this compound offers an alternative starting material with modified solubility and reactivity, which can be advantageous in multi-step synthetic sequences.
Table 1: Potential Cross-Coupling Reactions at the 3-Iodo Position
| Reaction Name | Coupling Partner | Resulting Bond | Potential Application |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent | C-C (Aryl-Aryl) | Synthesis of biaryl compounds |
| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkyne) | Creation of conjugated systems |
| Heck Coupling | Alkene | C-C (Aryl-Alkene) | Formation of stilbene (B7821643) derivatives |
| Buchwald-Hartwig Amination | Amine | C-N (Aryl-Amine) | Synthesis of aniline (B41778) derivatives |
Development of Novel Reagents and Catalysts based on this compound Structure
The iodo-substituent is not merely a site for substitution; it is the key to a class of powerful chemical tools known as hypervalent iodine reagents. These compounds contain an iodine atom in a higher-than-normal oxidation state (typically +3 or +5) and are prized for their mild and selective oxidizing properties, serving as environmentally benign alternatives to heavy metal oxidants. arkat-usa.orgacs.org
Hypervalent iodine reagents derived from ortho-iodobenzoic acids are renowned for their ability to selectively oxidize primary alcohols to aldehydes and secondary alcohols to ketones without over-oxidation. psu.edufrontiersin.orgresearchgate.net The most famous examples are 2-Iodoxybenzoic acid (IBX) and the Dess-Martin periodinane (DMP), both synthesized from 2-iodobenzoic acid. psu.edupsu.edu
Following this precedent, this compound can serve as a precursor to a novel hypervalent iodine(V) reagent. Oxidation of the iodine atom using an agent like Oxone® or potassium bromate (B103136) would yield a "4-acetoxy-IBX" analogue. psu.edu The substituents on the aromatic ring are known to modulate the properties of IBX reagents. beilstein-journals.org For example, electron-withdrawing groups can increase reactivity, while other groups can improve solubility in common organic solvents, a significant drawback of the parent IBX. beilstein-journals.orgacs.org The 4-acetoxy group would be expected to influence the solubility and reactivity profile of the resulting oxidant, potentially offering advantages over existing reagents. Esters of 2-iodoxybenzoic acid have been synthesized and shown to be stable, soluble, and effective oxidizing agents for alcohols. acs.org A similar strategy could be applied to this compound to generate a new, useful oxidant.
Table 2: Comparison of Common Hypervalent Iodine(V) Oxidants
| Reagent | Precursor | Key Characteristics |
|---|---|---|
| 2-Iodoxybenzoic acid (IBX) | 2-Iodobenzoic acid | Powerful, selective oxidant; Poor solubility in most organic solvents except DMSO. frontiersin.orgfrontiersin.org |
| Dess-Martin Periodinane (DMP) | 2-Iodobenzoic acid | Excellent solubility and mild reactivity; Moisture sensitive. psu.edu |
| IBX-Esters | 2-Iodobenzoate Esters | Improved solubility over IBX; Stable and efficient oxidants. acs.org |
The functional groups of this compound make it an attractive candidate for developing novel catalysts, particularly in the fields of dehydrogenation and C-H bond activation. Hypervalent iodine reagents are known to effect dehydrogenation, for example, in the conversion of carbonyl compounds to their α,β-unsaturated derivatives. researchgate.net
More significantly, iodoarenes are critical components in transition-metal-catalyzed C-H activation reactions, which allow for the direct functionalization of otherwise inert C-H bonds. acs.org In many palladium-catalyzed cycles, an oxidant is required to regenerate the active Pd(II) or Pd(III) catalyst. Hypervalent iodine compounds derived from this compound could serve this role. nih.gov
Furthermore, the molecule itself can act as a ligand precursor. The carboxylic acid group can coordinate to a metal center, such as palladium or iridium, and act as a directing group to facilitate the activation of a nearby C-H bond. acs.orgacs.org The iodine atom at the adjacent position could then participate in subsequent coupling reactions, enabling the construction of complex molecular architectures through a cascade process. nih.gov The development of iridium-catalyzed ortho-iodination of benzoic acids highlights the utility of the carboxylate group in directing C-H functionalization. acs.org
The synthesis of heterocyclic rings is a cornerstone of medicinal chemistry, and hypervalent iodine reagents play a crucial role in many cyclization strategies. researchgate.netarkat-usa.org These reagents are particularly effective in oxidative cyclizations. For example, the oxidation of aldoximes with hypervalent iodine compounds generates highly reactive nitrile oxide intermediates, which can undergo intramolecular 1,3-dipolar cycloaddition reactions to form fused isoxazoline (B3343090) ring systems. arkat-usa.org
A hypervalent iodine reagent prepared from this compound could be employed to initiate such cyclizations. acs.org The nature of the substituents on the benziodoxole core can influence the efficiency and selectivity of these transformations. Additionally, this compound can be a substrate in palladium-catalyzed cascade reactions that form heterocycles. nih.gov For instance, an intramolecular Heck reaction following an initial coupling at the iodo-position could lead to the formation of various fused ring systems.
Precursor for Advanced Materials and Polymers
The unique functionality of this compound also makes it a valuable monomer or functionalizing agent for the creation of advanced materials and polymers with tailored properties.
One of the most promising applications in this area is the development of polymer-supported reagents. By immobilizing a reactive species onto a polymer backbone, the reagent can be easily separated from the reaction mixture after use, allowing for its recovery and reuse. This is a key principle of green chemistry.
Research has shown that IBX analogues can be successfully immobilized on polymer supports. psu.edu Typically, a substituted iodobenzoic acid with a suitable functional handle, such as a hydroxyl group, is attached to a resin (e.g., Merrifield resin). The attached iodoarene is then oxidized to the active hypervalent iodine(V) state. This creates a recyclable, solid-phase oxidizing agent. psu.edu
This compound is an ideal candidate for this approach. The carboxylic acid group provides a straightforward point of attachment to an amine- or alcohol-functionalized polymer support via amide or ester linkage. Alternatively, the acetoxy group can be hydrolyzed to a phenol (B47542), which can then be linked to a polymer via an ether bond. Once anchored, the iodine atom can be oxidized to create a polymer-supported IBX-type reagent, combining the powerful oxidizing capabilities of hypervalent iodine with the practical advantages of a solid-supported system.
Applications in Photoresist Materials and Adhesives (analogy to 4-acetoxystyrene)
While direct large-scale application of this compound in photoresists and adhesives is not widely documented, its structural features present a compelling analogy to 4-acetoxystyrene, a well-established monomer in these fields. 4-Acetoxystyrene is a critical intermediate for manufacturing poly(4-hydroxystyrene), a polymer extensively used as a binder in photoresist formulations for the electronics and semiconductor industries. smolecule.comchemicalbook.com The utility of poly(4-hydroxystyrene) stems from its excellent thermal stability, aqueous-base solubility, and adhesive properties, which are essential for the photolithography process. smolecule.com The polymer is created through the polymerization of the vinyl group of 4-acetoxystyrene, followed by hydrolysis of the acetate group to the functional phenol. chemicalbook.com
By analogy, this compound possesses functional groups that could be leveraged for polymer synthesis relevant to these applications. Although it lacks a vinyl group for free-radical polymerization, its carboxylic acid moiety is a prime site for condensation polymerization, for example, to form polyesters or polyamides. The acetoxy group, similar to that in 4-acetoxystyrene, could be hydrolyzed post-polymerization to a hydroxyl group, imparting polarity and influencing the solubility and adhesive characteristics of the resulting polymer. smolecule.com Furthermore, the carbon-iodine bond offers a reactive site for cross-linking reactions, potentially enhancing the thermal stability and mechanical properties of a polymer matrix, a desirable trait for both high-performance adhesives and photoresist materials. chemicalbook.comguidechem.com Therefore, while not a direct substitute, this compound represents a potential building block for developing novel functional polymers with tailored properties for advanced material applications.
Utility in Industrial Chemical Production
The industrial utility of this compound is not found in its production as a large-volume, bulk chemical. Instead, its value lies in its role as a specialized intermediate and precursor for the synthesis of high-value, complex molecules, particularly for the pharmaceutical sector. nih.gov Benzoic acid and its derivatives are foundational materials in the chemical industry, serving as intermediates for everything from plasticizers to dyes. vizagchemical.comannexechem.com The specific functionalization of this compound—with its iodo, acetoxy, and carboxylic acid groups—positions it as a sophisticated building block for multi-step organic syntheses.
A significant area of industrial relevance is in the production of radiopharmaceuticals. iaea.org The development and manufacturing of precursors for radiolabeled compounds is a growing industrial field, with facilities being established for the large-scale production of these critical components. oranomed.compqegroup.comtrasis.com Substituted iodobenzoic acids are common starting materials for introducing radioisotopes of iodine (such as ¹²³I, ¹²⁵I, and ¹³¹I) onto molecules for diagnostic imaging and targeted radiotherapy. chemicalbook.comsolubilityofthings.com The processes for developing and manufacturing these active pharmaceutical ingredient (API) precursors are scalable from research and development to commercial production under cGMP conditions. trasis.com Although specific industrial production volumes for this compound are not publicly detailed, its role as a potential precursor for such high-value applications underscores its importance in specialized industrial chemical production. Its utility is defined by enabling the synthesis of niche products rather than by its own mass production.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 190067-59-5 | C₉H₇IO₄ | 306.05 |
| 4-Acetoxystyrene | 2628-16-2 | C₁₀H₁₀O₂ | 162.19 |
| 4-Hydroxy-3-iodobenzoic acid | 37470-46-5 | C₇H₅IO₃ | 264.02 |
| 2-Iodobenzoic acid | 88-67-5 | C₇H₅IO₂ | 248.02 |
| 2-Iodoxybenzoic acid (IBX) | 61717-82-6 | C₇H₅IO₄ | 280.02 |
Medicinal Chemistry and Biological Research of 4 Acetoxy 3 Iodobenzoic Acid Derivatives
Structure-Activity Relationship (SAR) Studies for Bioactive Analogs
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. These studies guide the design of new analogs with improved potency, selectivity, and pharmacokinetic profiles.
A thorough review of the scientific literature reveals a notable absence of specific SAR studies conducted on bioactive analogs of 4-Acetoxy-3-iodobenzoic acid. While research exists on the SAR of various other benzoic acid derivatives, the direct exploration of how modifications to the 4-acetoxy, 3-iodo, and carboxylic acid moieties of this specific scaffold affect biological outcomes has not been reported. The influence of the iodine atom at the 3-position, which could potentially engage in halogen bonding, and the acetoxy group at the 4-position, a potential site for metabolic hydrolysis, remain unexplored in the context of SAR for any specific biological target.
Investigation of Receptor and Enzyme Interactions
The therapeutic effect of a drug is often mediated by its interaction with specific biological targets such as receptors and enzymes. Understanding these interactions at a molecular level is crucial for drug development.
Modulation of Cytokine Signaling (e.g., IL-15Rα Inhibition)
Cytokines play a pivotal role in mediating inflammatory and immune responses. Interleukin-15 (IL-15), through its interaction with the alpha subunit of its receptor (IL-15Rα), is implicated in various autoimmune and inflammatory diseases. Consequently, the inhibition of this interaction is a compelling therapeutic strategy.
While some benzoic acid derivatives have been investigated as small-molecule inhibitors of IL-15Rα, there is currently no published research specifically implicating this compound or its derivatives in the modulation of IL-15Rα or any other cytokine signaling pathway. The existing research on benzoic acid-based IL-15Rα inhibitors has focused on compounds with different substitution patterns, such as aminomethyl and diaminobenzoic acid derivatives.
Enzyme Activation or Inhibition (e.g., Cathepsins)
Cathepsins are a class of proteases involved in a variety of physiological and pathological processes, including immune responses, bone remodeling, and cancer progression, making them attractive targets for therapeutic intervention.
Despite the broad interest in cathepsin inhibitors, there are no available scientific studies that have evaluated this compound or its analogs for their ability to activate or inhibit any member of the cathepsin family. The current landscape of cathepsin inhibitor research is focused on other chemical scaffolds.
Interaction with Biochemical Pathways
The biological effects of a compound are ultimately determined by its interaction with various biochemical pathways. These can include metabolic pathways, signaling cascades, and other cellular processes.
Specific studies detailing the interaction of this compound with particular biochemical pathways are not present in the current scientific literature. In general, benzoic acid and its derivatives can be metabolized in the body through pathways such as glycine conjugation to form hippuric acid. However, the specific metabolic fate and the broader impact of the 4-acetoxy and 3-iodo substitutions on the interaction of this compound with key biochemical pathways remain to be investigated.
Exploration of Therapeutic Potential
The ultimate goal of medicinal chemistry research is to identify compounds with the potential for therapeutic application.
Anti-inflammatory Properties (analogy to Aspirin)
Inflammation is a key component of many diseases, and the development of new anti-inflammatory agents is a major focus of pharmaceutical research. The structural similarity of this compound to acetylsalicylic acid (Aspirin), a well-known nonsteroidal anti-inflammatory drug (NSAID), suggests a potential for similar anti-inflammatory properties.
Aspirin, or 2-acetoxybenzoic acid, exerts its primary anti-inflammatory effect through the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. wikipedia.orgwikipedia.org This inhibition is achieved through the acetylation of a serine residue in the active site of the enzyme, which blocks the synthesis of prostaglandins, key mediators of inflammation. wikipedia.orgwikipedia.org
Given that this compound shares the acetoxybenzoic acid core with aspirin, it is plausible to hypothesize that it may also act as a COX inhibitor. The acetoxy group could potentially acetylate the serine residue in the COX active site in a similar manner to aspirin. However, the presence and position of the iodine atom would likely influence the compound's binding affinity and inhibitory potency. To date, no experimental studies have been published to confirm or refute this hypothesis.
Below is a table comparing the structures of this compound and Aspirin.
| Feature | This compound | Acetylsalicylic Acid (Aspirin) |
| Chemical Structure | ||
| Core Structure | Acetoxybenzoic acid | Acetoxybenzoic acid |
| Position of Acetoxy Group | 4 | 2 |
| Additional Substituents | Iodine at position 3 | None |
The following table outlines the mechanism of action of Aspirin, which could be considered as a potential, though unproven, mechanism for this compound.
| Target Enzyme | Mechanism of Action by Aspirin | Potential Implication for this compound |
| Cyclooxygenase (COX) | Irreversible inhibition via acetylation of a serine residue in the active site. wikipedia.org | The acetoxy group could potentially act as an acetylating agent, but this is speculative and not experimentally verified. |
It is important to emphasize that this analogy is purely theoretical and requires experimental validation. The electronic and steric effects of the iodine atom, as well as the different positioning of the acetoxy group, would significantly impact the molecule's interaction with the COX enzymes.
Anticancer Activities and Cytotoxicity Studies
The exploration of benzoic acid derivatives has revealed promising candidates for anticancer drug development. While direct studies on this compound are limited, research on analogous structures provides insight into its potential cytotoxic activities. The anticancer potential of such compounds often relates to their ability to induce apoptosis (programmed cell death), inhibit cell proliferation, or interfere with crucial cellular processes in cancer cells.
Synthetic derivatives incorporating moieties like 1,4-dihydropyridine, thiazole, or pyranocoumarin have been evaluated for their cytotoxicity against various human cancer cell lines. mdpi.commdpi.comnih.gov For instance, certain 4-acyloxy derivatives of robustic acid demonstrated potent in-vitro cytotoxicity against human leukemic (HL-60), non-small cell lung carcinoma (A-549), and hepatic carcinoma (SMMC-7721) cells, with activities comparable to the established anticancer drug cisplatin. mdpi.com The mechanism for some of these compounds is believed to involve the inhibition of DNA topoisomerase I, an enzyme critical for DNA replication and repair. mdpi.com
Similarly, studies on other synthetic compounds have shown significant cytotoxic effects. For example, some thiazole-bearing phthalimide derivatives have shown potent activity against breast cancer (MCF-7), neuroblastoma (PC-12), and another breast cancer line (MDA-MB-468), with IC50 values in the sub-micromolar range. nih.gov The cytotoxic mechanism for these compounds appears to be linked to the induction of apoptosis through the intrinsic pathway. nih.gov The presence of specific substituents on the aromatic ring, such as halogens (e.g., bromine, fluorine) or benzyloxy groups, has been shown to be crucial for the anticancer activity of some 4-aryl-1,4-dihydropyridines against cervical (HeLa) and breast (MCF-7) cancer cells. mdpi.com
The table below summarizes the cytotoxic activity of various analogous compounds against several human cancer cell lines, illustrating the potential for this class of molecules.
| Compound Class | Cancer Cell Line | Reported IC50 (µM) |
|---|---|---|
| Phthalimide-Thiazole Derivative (5b) | MCF-7 (Breast) | 0.2 ± 0.01 |
| Phthalimide-Thiazole Derivative (5g) | PC-12 (Neuroblastoma) | 0.43 ± 0.06 |
| Phthalimide-Thiazole Derivative (5k) | MDA-MB-468 (Breast) | 0.6 ± 0.04 |
| 4-Aryl-1,4-Dihydropyridine (19) | HeLa (Cervical) | 2.3 |
| 4-Aryl-1,4-Dihydropyridine (18) | HeLa (Cervical) | 3.6 |
| 4-Aryl-1,4-Dihydropyridine (19) | MCF-7 (Breast) | 5.7 |
| 4-Methyl-(3'S,4'S)-cis-khellactone Derivative (3a) | HEPG-2 (Liver) | 8.51 ± 3.03 |
| 4-Acyloxy Robustic Acid Derivative (2i) | HL-60 (Leukemia) | 16.38 ± 0.27 |
Antioxidant and Oxidative Stress Mitigation
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathology of numerous chronic diseases. nih.govnih.govmdpi.com Benzoic acid derivatives, particularly hydroxybenzoic acids, are recognized for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. antiox.orgresearchgate.netijcrt.org
The antioxidant activity of these compounds is highly dependent on their chemical structure, especially the number and position of hydroxyl (-OH) groups on the benzene (B151609) ring. antiox.organtiox.org Compounds with hydroxyl groups in the ortho and para positions relative to the carboxyl group tend to exhibit the strongest antioxidant properties. antiox.orgresearchgate.netantiox.org While this compound contains an acetoxy group rather than a free hydroxyl group, it is plausible that it could be hydrolyzed in vivo to form a hydroxylated derivative, which would then possess antioxidant capabilities. The phenolic hydroxyl group can donate a hydrogen atom to neutralize ROS, thereby mitigating oxidative damage to vital cellular components like DNA, proteins, and lipids. mdpi.commdpi.com
Research on various benzoic acid derivatives has demonstrated their effectiveness against superoxide radicals. antiox.orgresearchgate.net Some studies have also shown that certain aminobenzoic acid derivatives possess mild to moderate antioxidant potential. researchgate.net The ability of these compounds to combat oxidative stress suggests a potential therapeutic role in preventing or managing diseases where ROS play a significant role. nih.govmdpi.com
| Compound Class/Derivative | Key Finding Related to Antioxidant Activity |
|---|---|
| Monohydroxybenzoic acids | Exhibit the best antioxidant properties among tested benzoic acid derivatives against superoxide radicals. antiox.orgresearchgate.net |
| 2-Hydroxybenzoic acid | Identified as having the best antioxidant properties among tested compounds. antiox.org |
| Ortho and para-hydroxybenzoic acids | Show superior antioxidant activity compared to meta-positioned counterparts. antiox.organtiox.org |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | The phenolic hydroxyl group can donate hydrogen to neutralize ROS, reducing oxidative damage. mdpi.com |
| Iodinated Radiographic Contrast Media | Some iodinated agents exhibit weak in vitro antioxidant properties, scavenging ABTS•+ radicals. researchgate.net |
Other Bioactive Properties (e.g., anti-infective, diagnostic agents by analogy to 4-iodobenzoic acid)
Beyond anticancer and antioxidant activities, derivatives of this compound may possess other valuable bioactive properties.
Anti-infective Properties: Benzoic acid and its derivatives have long been utilized as antimicrobial agents. ijcrt.org The development of novel synthetic compounds based on a benzoic acid scaffold has yielded potent antibacterial agents. For example, certain pyrazole derivatives have demonstrated minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against various Gram-positive bacteria and are effective against both planktonic and biofilm forms of bacterial growth. nih.gov
Diagnostic Agents: A significant application for iodinated benzoic acid derivatives is in the field of medical diagnostics. The iodine atom's high atomic number makes it effective at absorbing X-rays. Consequently, numerous tri-iodinated derivatives of benzoic acid are used as radiographic contrast agents for various imaging procedures, including computed tomography (CT), angiography, and urography. drugbank.comdrugbank.comresearchgate.net These agents are injected intravascularly to enhance the visibility of blood vessels and organs. Given that this compound is a mono-iodinated benzoic acid derivative, it shares the fundamental structural feature responsible for radiopacity. This suggests a potential, by analogy, for its derivatives to be developed as components of diagnostic imaging agents.
Examples of iodinated benzoic acid derivatives used as contrast media include:
Ioxaglic acid
Diatrizoate
Iobitridol
Iothalamic acid
Iohexol
Iopamidol
These compounds are typically water-soluble and are designed for rapid excretion through the kidneys. drugbank.comresearchgate.net
Pharmacokinetic and Pharmacodynamic Profiling (ADME Studies)
Benzoic acid itself is known to be metabolized in the body and its metabolites are excreted. nih.gov The most prominent feature of this compound is the acetoxy ester group. Ester groups are commonly hydrolyzed by esterase enzymes present in the blood and tissues, which would convert the acetoxy group to a hydroxyl group. This metabolic conversion would yield 4-hydroxy-3-iodobenzoic acid.
Regarding excretion, the pathway for many iodinated benzoic acid derivatives used as contrast agents is well-established. These compounds are generally water-soluble and are largely eliminated unchanged through urinary excretion by the kidneys, typically within 24 hours of administration. researchgate.net This rapid renal clearance is a desirable property for diagnostic agents, minimizing their residence time in the body. It is therefore plausible that this compound and its primary metabolite would also be cleared from the body via the kidneys.
In Silico Toxicology and Quantitative Structure-Toxicity Relationship (QSTR) Modeling)
In modern drug discovery, in silico (computational) methods are increasingly used to predict the toxicological properties of new chemical entities in the early stages of development. Quantitative Structure-Toxicity Relationship (QSTR) modeling is a key approach that correlates the structural or physicochemical properties of a group of compounds with their toxicological effects. mdpi.com
Studies have been conducted to develop QSTR models for benzoic acid compounds to predict their acute toxicity, often measured as the median lethal dose (LD50). mdpi.comnih.gov These models use molecular descriptors, such as molecular connectivity indices, to quantify aspects of a molecule's structure. mdpi.com A mathematical model is then built using a training set of compounds with known toxicity data. The resulting equation can be used to predict the toxicity of new, untested compounds. nih.gov
For a dataset of 57 benzoic acid compounds, a QSTR model was successfully developed to predict oral LD50 in mice with a high degree of correlation (R² = 0.9860). mdpi.com Such models highlight which structural features are most influential in determining toxicity. For instance, factors like high molecular weight, the presence of aromatic hydroxyls, and hydrophobicity have been shown to increase the toxicity of some organic compounds. nih.gov
Prediction of Adverse Effects and Safety Profiles
Building upon QSTR and other computational techniques, it is possible to predict potential adverse drug reactions (ADRs) for new compounds. nih.gov Machine learning algorithms can be trained on large databases of preclinical screening data and known post-marketing ADRs to create predictive models. nih.govnih.gov These models can forecast the likelihood of a compound causing adverse effects in specific organ systems, such as the cardiovascular or immune systems. nih.gov
The goal of these predictive models is to identify potential safety liabilities early in the drug development pipeline, reducing the risk of failure in later, more expensive clinical stages. nih.gov For a novel derivative of this compound, its structural features would be analyzed by these models to predict a safety profile. By comparing its structure to thousands of other compounds with known biological activities and toxicities, the models can flag potential interactions or liabilities that warrant further experimental investigation. This computational pre-screening is a powerful tool for prioritizing safer and more effective drug candidates.
Advanced Structural Analysis and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-Acetoxy-3-iodobenzoic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
In ¹H NMR spectroscopy of this compound, distinct signals are expected for each chemically non-equivalent proton. The aromatic region of the spectrum would feature signals for the three protons on the benzene (B151609) ring, while the aliphatic region would show a signal for the methyl protons of the acetoxy group.
The expected chemical shifts (δ) are influenced by the electronic effects of the substituents. The iodine atom and the carboxylic acid group are electron-withdrawing, while the acetoxy group is electron-donating. This substitution pattern leads to a predictable set of signals for the aromatic protons.
H-2: This proton is ortho to the iodine atom and is expected to appear as a doublet at the lowest field in the aromatic region due to the strong deshielding effect of the adjacent iodine.
H-5: This proton is ortho to the carboxylic acid group and meta to the iodine, appearing as a doublet of doublets.
H-6: This proton is ortho to the acetoxy group and meta to the carboxylic acid, appearing as a doublet.
Acetyl Protons (CH₃): The three equivalent protons of the methyl group in the acetoxy function would appear as a sharp singlet in the upfield region.
Carboxylic Acid Proton (COOH): This proton typically appears as a broad singlet at a very downfield chemical shift and may be subject to exchange with residual water in the solvent.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| COOH | > 10.0 | Broad Singlet (br s) | N/A |
| H-2 | 8.3 - 8.5 | Doublet (d) | ~2.0 |
| H-5 | 8.0 - 8.2 | Doublet of Doublets (dd) | ~8.5, 2.0 |
| H-6 | 7.2 - 7.4 | Doublet (d) | ~8.5 |
| CH₃ | 2.2 - 2.4 | Singlet (s) | N/A |
A proton-decoupled ¹³C NMR spectrum of this compound would display nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts provide insight into the electronic environment of each carbon.
Carbonyl Carbons: Two signals are expected in the downfield region, corresponding to the carboxylic acid carbonyl and the ester carbonyl.
Aromatic Carbons: Six signals are anticipated for the benzene ring carbons. The carbon atom bonded to the iodine (C-3) would have its chemical shift significantly influenced by the heavy atom effect. The carbons attached to the oxygen of the acetoxy group (C-4) and the carboxylic acid group (C-1) would also be readily identifiable.
Methyl Carbon: A single signal in the upfield region corresponds to the methyl carbon of the acetoxy group.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 165 - 170 |
| Ester (C=O) | 168 - 172 |
| C-4 (C-OAc) | 150 - 155 |
| C-2 | 140 - 145 |
| C-6 | 130 - 135 |
| C-1 (C-COOH) | 125 - 130 |
| C-5 | 122 - 128 |
| C-3 (C-I) | 90 - 95 |
| Methyl (CH₃) | 20 - 25 |
To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed. semanticscholar.org
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar coupling relationships between protons. For this compound, a cross-peak would be observed between the signals for H-5 and H-6, confirming their ortho relationship. A weaker, four-bond coupling might also be visible between H-2 and H-6.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the ¹H signals for H-2, H-5, H-6, and the methyl protons to their corresponding ¹³C signals (C-2, C-5, C-6, and the methyl carbon).
The methyl protons of the acetoxy group showing a correlation to the ester carbonyl carbon.
Proton H-2 showing correlations to C-1, C-3, and C-4.
Proton H-5 showing correlations to C-1 and C-3.
Proton H-6 showing correlations to C-1 and C-4.
These combined 2D NMR techniques provide definitive and interlocking evidence to fully elucidate the molecular structure. rsc.org
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. beilstein-journals.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. beilstein-journals.org For this compound (C₉H₇IO₄), the theoretical monoisotopic mass is 305.9390 g/mol . An HRMS experiment, typically using electrospray ionization (ESI), would be expected to detect the corresponding protonated molecule [M+H]⁺ at m/z 306.9463 or the deprotonated molecule [M-H]⁻ at m/z 304.9318. The experimentally measured mass must fall within a very narrow tolerance (typically <5 ppm) of the calculated value to confirm the elemental composition. rsc.org
Further fragmentation analysis (MS/MS) can provide structural information. Common fragmentation pathways for this compound would likely involve the neutral loss of ketene (CH₂=C=O, 42.01 Da) from the acetoxy group to yield an ion corresponding to 4-hydroxy-3-iodobenzoic acid, or the loss of the entire acetyl group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. semanticscholar.orgbeilstein-journals.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its carboxylic acid and ester functionalities.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad |
| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |
| Ester Carbonyl | C=O stretch | 1760 - 1775 | Strong |
| Carboxylic Acid Carbonyl | C=O stretch | 1680 - 1710 | Strong |
| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium |
| Ester C-O | C-O stretch | 1180 - 1250 | Strong |
The presence of a strong and sharp band around 1765 cm⁻¹ is indicative of the aryl acetate (B1210297) ester carbonyl, while another strong band around 1700 cm⁻¹ corresponds to the carbonyl of the benzoic acid. The very broad absorption spanning from 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer, would also be a key feature of the spectrum.
X-ray Crystallography for Precise Solid-State Molecular Architecture
X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unambiguous insights into bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available in crystallographic databases, its molecular architecture in the solid state can be inferred by examining the structures of closely related compounds, such as 4-iodobenzoic acid.
X-ray crystallography of 4-iodobenzoic acid has revealed that it crystallizes in the solid state as hydrogen-bonded dimers. wikipedia.orgnih.gov These dimers are formed through the interaction of the carboxylic acid groups of two molecules. The crystal structure of 4-iodobenzoic acid also shows that these dimers stack perpendicular to their aromatic rings, and the iodine atoms of adjacent dimers are oriented towards each other due to van der Waals forces. wikipedia.org
For this compound, it is anticipated that the carboxylic acid group would similarly facilitate the formation of hydrogen-bonded dimers. The presence of the bulky iodine atom and the acetoxy group would influence the crystal packing of these dimers. The iodine atom, in particular, is known to participate in halogen bonding, which could further direct the supramolecular assembly in the solid state. The acetoxy group, being relatively flexible, may adopt various conformations to accommodate efficient crystal packing. A summary of expected crystallographic parameters, based on known structures of similar compounds, is presented in Table 1.
Table 1: Postulated Crystallographic Parameters for this compound
| Parameter | Expected Value/Feature |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Unit Cell Dimensions | Dependent on crystal packing |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed methods for these purposes.
HPLC is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. For the analysis of aromatic carboxylic acids like this compound, reversed-phase HPLC is the most common modality.
A typical HPLC method for the purity assessment of this compound would likely employ a C18 stationary phase. The mobile phase would consist of a mixture of an aqueous component, often with an acidic modifier to suppress the ionization of the carboxylic acid group, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The acidic modifier, commonly trifluoroacetic acid (TFA), helps to achieve sharp, symmetrical peaks. Detection is typically performed using a UV detector, as the aromatic ring of the compound absorbs strongly in the UV region. A hypothetical HPLC method for the analysis of this compound is detailed in Table 2. sigmaaldrich.comsigmaaldrich.com
Table 2: Illustrative HPLC Method for Purity Assessment of this compound
| Parameter | Condition |
|---|---|
| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm particles |
| Mobile Phase | [A] Water with 0.1% TFA; [B] Acetonitrile with 0.1% TFA |
| Gradient | 70:30 (A:B) isocratic, or a gradient for complex mixtures |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
TLC is a simple, rapid, and cost-effective technique used to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of a substance. For the separation of this compound from its precursor, 4-hydroxy-3-iodobenzoic acid, a normal-phase TLC system is typically employed.
The stationary phase is usually silica gel, a polar adsorbent. The mobile phase, or eluent, is a mixture of organic solvents. The separation is based on the principle of differential partitioning of the compounds between the stationary and mobile phases. The less polar compound will travel further up the plate, resulting in a higher retention factor (Rf) value. In this case, this compound is less polar than 4-hydroxy-3-iodobenzoic acid due to the replacement of the polar hydroxyl group with the less polar acetoxy group. Therefore, the product is expected to have a higher Rf value than the starting material. A plausible TLC system for monitoring the synthesis of this compound is described in Table 3.
Table 3: Representative TLC System for Monitoring the Synthesis of this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Hexane:Ethyl Acetate (1:1) with 1% Acetic Acid |
| Visualization | UV light (254 nm) and/or staining with an appropriate reagent |
| Expected Rf (Product) | ~0.6 |
| Expected Rf (Starting Material) | ~0.4 |
Spectroscopic Techniques for Reaction Monitoring and Kinetic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable tools for monitoring the progress of chemical reactions in real-time and for conducting kinetic analyses. These methods allow for the observation of the disappearance of reactant signals and the appearance of product signals, providing a direct measure of reaction conversion over time.
The synthesis of this compound typically involves the acetylation of 4-hydroxy-3-iodobenzoic acid. This transformation can be conveniently monitored by both ¹H NMR and IR spectroscopy.
In ¹H NMR spectroscopy, the progress of the reaction can be followed by observing the disappearance of the phenolic hydroxyl proton signal of the starting material and the appearance of a new singlet corresponding to the methyl protons of the acetoxy group in the product. mdpi.comresearchgate.net The chemical shift of the aromatic protons will also be affected by the change in the substituent from a hydroxyl to an acetoxy group.
IR spectroscopy offers another powerful method for reaction monitoring. The key spectral changes to monitor during the acetylation would be the disappearance of the broad O-H stretching vibration of the phenolic hydroxyl group in the starting material (typically in the region of 3500-3200 cm⁻¹) and the appearance of a strong C=O stretching vibration from the newly formed ester group in the product (around 1760-1740 cm⁻¹). researchgate.netresearchgate.netchemicalbook.comchemicalbook.comnist.gov A summary of the key spectroscopic changes is presented in Table 4.
Table 4: Key Spectroscopic Changes for Monitoring the Synthesis of this compound
| Spectroscopic Technique | Starting Material (4-hydroxy-3-iodobenzoic acid) | Product (this compound) |
|---|---|---|
| ¹H NMR | Presence of a phenolic -OH proton signal. | Absence of the phenolic -OH proton signal. Appearance of a singlet for the -OCOCH₃ protons around δ 2.3 ppm. |
| IR Spectroscopy | Broad -OH stretch from the phenol (B47542) (~3400 cm⁻¹). | Disappearance of the phenolic -OH stretch. Appearance of a strong C=O stretch from the ester (~1750 cm⁻¹). |
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic characteristics and reactivity of 4-Acetoxy-3-iodobenzoic acid.
Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule, formed from the combination of atomic orbitals. For this compound, the molecular orbitals arise from the interactions between the atomic orbitals of the constituent atoms in the phenyl ring, the carboxylic acid group, the acetoxy group, and the iodine atom.
The most critical orbitals for understanding chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. uwosh.eduresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
For this compound, the HOMO is expected to have significant contributions from the π-system of the benzene (B151609) ring and the lone pairs of the oxygen atoms in the electron-donating acetoxy group. The LUMO is anticipated to be primarily localized on the π* orbitals of the benzene ring and the electron-withdrawing carboxylic acid group. The presence of the iodine atom, with its valence p-orbitals, will also influence the character and energy of these frontier orbitals.
Table 1: Conceptual Contributions to Frontier Molecular Orbitals of this compound
| Molecular Orbital | Primary Contributing Fragments | Expected Character | Implication for Reactivity |
| HOMO | Benzene Ring (π), Acetoxy Group (n, π) | Electron-rich, π-bonding, non-bonding | Site of electrophilic attack, electron donation |
| LUMO | Benzene Ring (π), Carboxylic Acid (π) | Electron-deficient, π-antibonding | Site of nucleophilic attack, electron acceptance |
| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO | N/A | Indicator of chemical reactivity and stability |
Density Functional Theory (DFT) is a widely used computational method to predict the reactivity and selectivity of molecules. By calculating the ground-state electron density, DFT can be used to derive various chemical reactivity descriptors. nih.govresearchgate.net These descriptors help in understanding how a molecule will interact with other chemical species.
Chemical Potential (μ) : Measures the tendency of electrons to escape from the system. It is related to the negative of electronegativity.
Chemical Hardness (η) : Measures the resistance to a change in electron distribution. A larger HOMO-LUMO gap generally implies greater hardness.
Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.
Local reactivity descriptors, such as Fukui functions , identify the most reactive sites within a molecule. These functions indicate how the electron density at a specific point in the molecule changes with the addition or removal of an electron, thus predicting the most likely sites for nucleophilic, electrophilic, or radical attack. For this compound, DFT calculations would likely predict the carbonyl carbon of the carboxylic acid and the carbon atom bonded to iodine as potential sites for nucleophilic attack, while the oxygen atoms and the aromatic ring would be susceptible to electrophilic attack. researchgate.net
Table 2: Conceptual DFT-Derived Reactivity Descriptors for this compound
| Descriptor | Definition | Predicted Significance for this compound |
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Indicates the overall electronegativity and tendency to react. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | A moderate value would suggest a balance between stability and reactivity. |
| Electrophilicity (ω) | ω = μ² / 2η | Predicts the molecule's capacity to act as an electrophile in reactions. |
| Fukui Function (f(r)) | Identifies local reactive sites | Would highlight specific atoms on the ring and functional groups susceptible to attack. |
Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules.
For this compound, MD simulations can be employed to explore its conformational landscape. The molecule has several rotatable bonds, including those in the carboxylic acid and acetoxy side chains. Simulations in different environments (e.g., in a vacuum or solvated in water) can reveal the most stable conformations and the energy barriers between them. This analysis is crucial as the molecule's conformation can significantly influence its physical properties and biological activity.
In the context of drug discovery, MD simulations are invaluable for studying ligand binding. nih.govnih.gov If this compound were being investigated as a potential inhibitor for a protein target, MD simulations could model its binding process to the protein's active site. biorxiv.org These simulations can:
Predict the preferred binding pose of the ligand within the receptor.
Identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex.
Calculate the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which helps in ranking the affinity of different potential ligands. biorxiv.org
Reveal the dynamic nature of the binding process, including how the protein and ligand conformations adapt to each other, which is not apparent from static docking studies.
Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Chemoinformatics involves the use of computational methods to analyze chemical data. A key application is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. chitkara.edu.in These models are statistical equations that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). dergipark.org.trsemanticscholar.orgnih.gov
To develop a QSAR or QSPR model for a class of compounds including this compound, one would first calculate a set of numerical values, known as molecular descriptors, that represent the chemical structure. nih.gov These can include constitutional, topological, geometric, and electronic descriptors.
QSPR models could be used to predict properties like melting point, boiling point, solubility, and logP (octanol-water partition coefficient). biointerfaceresearch.com These properties are crucial for understanding the compound's behavior in various chemical and environmental systems.
QSAR models aim to predict biological activities, such as inhibitory potency against an enzyme or antibacterial efficacy. nih.govpharmacy180.com For example, by analyzing a series of related benzoic acid derivatives, a QSAR model might reveal that increased hydrophobicity and specific electronic features are correlated with higher activity. Such models can then be used to predict the activity of new, unsynthesized compounds like this compound and guide the design of more potent analogues.
Table 3: Key Molecular Descriptors for QSAR/QSPR Modeling of this compound
| Descriptor Class | Example Descriptor | Property Encoded | Potential Application |
| Physicochemical | LogP | Lipophilicity/Hydrophobicity | Predicting membrane permeability, biological activity |
| Electronic | Dipole Moment | Polarity and charge distribution | Predicting solubility, intermolecular interactions |
| Topological | Molecular Connectivity Index | Size, shape, and degree of branching | Correlating with physical properties like boiling point |
| Steric / 3D | Molar Refractivity (MR) | Molecular volume and polarizability | Modeling binding affinity to a receptor site |
| Electronic | Total Polar Surface Area (TPSA) | Surface area of polar atoms | Predicting transport properties, bioavailability |
Reaction Pathway Energetics and Transition State Characterization
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface (PES) that connects reactants to products. This involves locating and characterizing stationary points, including minima (reactants, products, intermediates) and first-order saddle points, which correspond to transition states. researchgate.netucsb.edu
For a reaction involving this compound, such as the hydrolysis of its ester group to form 4-hydroxy-3-iodobenzoic acid and acetic acid, computational methods can provide a detailed mechanistic picture. researchgate.netnih.gov The process typically involves:
Geometry Optimization : The structures of the reactant(s), product(s), and a proposed transition state are optimized to find their lowest energy conformations.
Transition State Search : Algorithms are used to locate the exact transition state structure that connects the reactants and products. mcmaster.cascm.com
Frequency Calculation : This calculation confirms the nature of the stationary points. Reactants and products should have all real (positive) vibrational frequencies, while a true transition state must have exactly one imaginary frequency. ucsb.edu This imaginary frequency corresponds to the motion along the reaction coordinate—the path of the atoms during the transformation from reactant to product.
Activation Energy Calculation : The activation energy (ΔG‡) is calculated as the difference in energy between the transition state and the reactants. This value is critical for understanding the reaction kinetics, as a lower activation energy corresponds to a faster reaction rate.
By modeling different possible pathways (e.g., acid-catalyzed vs. base-catalyzed hydrolysis), computational studies can determine the most energetically favorable mechanism. researchgate.net This approach can also be applied to understand reactions involving the aryl iodide moiety, such as palladium-catalyzed cross-coupling reactions. chemrxiv.orgnih.govrsc.orgacs.org
Conclusion and Future Research Directions
Synthesis of 4-Acetoxy-3-iodobenzoic Acid: State of the Art and Challenges
The synthesis of this compound, while achievable, presents challenges and opportunities for methodological refinement. The most documented routes involve multi-step sequences, often starting from simpler iodinated or benzoic acid precursors. A common strategy involves the hydrolysis of the corresponding methyl ester, this compound methyl ester. googleapis.com Another potential pathway begins with 3-iodobenzoic acid derivatives, proceeding through steps such as diazotization and iodination, followed by the introduction of the acetoxymethyl group.
Current Challenges:
Harsh Reaction Conditions: Some synthetic steps may require high temperatures or the use of hazardous reagents. For instance, the synthesis of related iodobenzoic acid derivatives can involve potent oxidants like potassium bromate (B103136) or generate potentially explosive intermediates, a known risk in hypervalent iodine chemistry. orgsyn.orgethz.ch
Side Reactions: During synthesis, particularly under basic conditions required for steps like hydrolysis, there is a risk of side reactions such as dehalogenation, which would remove the crucial iodine atom.
Purification: The purification of the final product and intermediates can be complex, requiring careful chromatographic or crystallization techniques to remove byproducts and unreacted starting materials.
Future research in this area should focus on developing more convergent and efficient synthetic routes. This could involve exploring novel catalytic methods for direct C-H activation and functionalization of more readily available precursors, thereby reducing the number of synthetic steps.
Unexplored Reactivity and Transformational Opportunities
The true potential of this compound lies in its latent reactivity, which remains largely untapped. The molecule possesses three key functional handles: the carboxylic acid, the acetoxy group, and the carbon-iodine bond. While the first two offer standard transformation pathways (e.g., esterification, amidation, hydrolysis), the C-I bond is a gateway to a vast array of modern synthetic methodologies.
Key Transformational Opportunities:
Cross-Coupling Reactions: The iodoarene moiety is an ideal substrate for transition-metal-catalyzed cross-coupling reactions. This opens the door to creating a diverse library of derivatives through reactions such as:
Suzuki-Miyaura Coupling: To introduce new aryl or vinyl groups.
Heck Coupling: To append alkene functionalities.
Sonogashira Coupling: To install alkyne groups.
Buchwald-Hartwig Amination: To form carbon-nitrogen bonds. Optimizing these reactions for this specific substrate is a significant area for future work.
Hypervalent Iodine Chemistry: The iodine atom can be oxidized to a hypervalent state (I(III) or I(V)), transforming the molecule from a synthetic building block into a powerful reagent itself. acs.org Hypervalent iodine reagents are known as environmentally benign alternatives to heavy metal oxidants. acs.org Developing methods to convert this compound into a novel hypervalent iodine reagent could yield catalysts or oxidants with unique reactivity and solubility profiles.
C-H Activation: Modern synthetic methods focus on the direct functionalization of C-H bonds. Research could explore palladium-catalyzed C-H activation strategies where the iodo- and carboxyl- groups act as directing groups to functionalize other positions on the aromatic ring. nih.gov
Enantioselective Transformations: The related compound, 4-hydroxy-3-iodobenzoic acid, has been used in enantioselective reactions. lookchem.com This suggests that this compound could serve as a prochiral substrate or a ligand precursor for asymmetric catalysis, enabling the synthesis of chiral molecules for pharmaceutical applications.
Future Prospects in Medicinal Chemistry and Drug Development
The structural motifs within this compound make it a highly attractive scaffold for medicinal chemistry and drug discovery programs.
Prodrug Development: The acetoxymethyl group is a well-known promoiety used in prodrug design to mask polar groups like carboxylic acids, thereby enhancing cell membrane permeability. Upon entering a cell, esterase enzymes can cleave the acetoxy group, releasing the active drug. Future research could explore the use of this compound as a building block for creating prodrugs of known pharmacologically active agents.
Scaffold for Bioactive Molecules: As a trifunctional building block, it can be elaborated into complex molecular architectures. Its use in generating libraries of compounds, such as benzofurans, for biological screening is a promising direction. googleapis.com The iodine atom not only serves as a synthetic handle but can also engage in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to biological targets.
Radiopharmaceutical Applications: The presence of a stable iodine atom makes it an ideal candidate for conversion into a radiopharmaceutical. By replacing the stable ¹²⁷I with a radioactive isotope (e.g., ¹²³I, ¹²⁴I for PET/SPECT imaging, or ¹³¹I for therapy), this molecule or its derivatives could be developed into targeted diagnostic or therapeutic agents. This represents a significant interdisciplinary opportunity.
Emerging Roles in Materials Science and Industrial Applications
Beyond pharmaceuticals, the unique properties of iodoarenes suggest potential applications for this compound in the realm of materials science and specialized industrial processes.
Advanced Polymers: Iodoarene-containing monomers can be polymerized to create materials with specialized properties. A notable emerging application is the development of biodegradable, iodoarene-containing polyesters that can serve as X-ray contrast agents. core.ac.uk The high atomic weight of iodine makes it effective at absorbing X-rays. This compound is a prime candidate for incorporation into such polymer backbones.
Organic Electronics: Aryl halides are common precursors in the synthesis of conjugated organic molecules used in materials like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to functionalize the C-I bond via cross-coupling makes this compound a potential building block for novel organic electronic materials.
Solid-Phase Synthesis: The carboxylic acid handle allows for the immobilization of the molecule onto a solid support or resin. googleapis.com This enables its use in high-throughput solid-phase synthesis, a key technology in the rapid generation of compound libraries for screening in drug discovery and materials science.
Integration of Green Chemistry Principles in Future Research Initiatives
Future research on this compound must be guided by the principles of green chemistry to ensure sustainability and minimize environmental impact. text2fa.ir
Atom Economy: Synthetic routes should be redesigned to maximize the incorporation of all starting materials into the final product, a core principle of atom economy. acs.orgresearchgate.net This involves minimizing the use of protecting groups and choosing reactions, like addition reactions, that are inherently more atom-economical.
Safer Reagents and Solvents: Research should focus on replacing hazardous reagents, such as certain heavy-metal catalysts or harsh oxidants, with safer alternatives. carloerbareagents.com The use of hypervalent iodine reagents, which can be derived from iodoarenes, is itself a step towards greener chemistry as they replace toxic heavy metals. acs.org Furthermore, developing syntheses that utilize water or other benign solvents is a key goal. mdpi.com
Catalysis over Stoichiometric Reagents: Shifting from stoichiometric reagents to catalytic amounts of more efficient promoters (e.g., palladium catalysts, organocatalysts, or enzymes) reduces waste and improves efficiency. nih.govacs.org Enzymes are particularly adept at avoiding the need for protecting groups. acs.org
Energy Efficiency: Developing synthetic procedures that can be performed at ambient temperature and pressure will reduce the energy footprint of the chemical process. unirioja.es
A critical discussion point is the role of the acetoxy group. While useful, it is a protecting group, and its use violates the principle of reducing derivatives. acs.org Future synthetic strategies could aim for direct, selective functionalization of 4-hydroxy-3-iodobenzoic acid, circumventing the need for protection and deprotection steps.
Interdisciplinary Research Synergies and Collaborative Outlook
The full potential of this compound can only be unlocked through robust interdisciplinary collaboration.
Synthetic Chemistry and Medicinal Biology: Synthetic chemists can create derivatives, while medicinal chemists and biologists can test them for pharmacological activity. This synergy is essential for translating a promising molecule into a drug candidate. core.ac.uk
Organic Chemistry and Materials Science: The design and synthesis of novel polymers or electronic materials require a close partnership between chemists who can build the molecular units and material scientists who can characterize the bulk properties and fabricate devices. core.ac.uk
Experimental and Computational Chemistry: Computational tools, such as Density Functional Theory (DFT), can be used to predict the reactivity of the molecule, understand reaction mechanisms, and design new catalysts or reagents with enhanced properties. diva-portal.org This collaboration can accelerate the discovery process and reduce experimental trial and error.
Chemical Engineering and Process Chemistry: For any application to become viable on a larger scale, collaboration with chemical engineers is crucial. They can develop safe, scalable, and economically feasible processes for the synthesis of the compound and its derivatives, ensuring that green chemistry principles are maintained during scale-up. ethz.ch
Q & A
Q. What are the established synthetic routes for 4-Acetoxy-3-iodobenzoic acid, and what are the critical reaction parameters?
- Methodological Answer : Synthesis typically involves sequential functionalization of benzoic acid derivatives. A plausible route includes:
- Step 1 : Protection of the hydroxyl group in 4-hydroxybenzoic acid via acetylation using acetic anhydride under reflux conditions.
- Step 2 : Regioselective iodination at the 3-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., DMF) at 50–80°C .
- Critical Parameters : Temperature control during iodination to avoid over-iodination, stoichiometric ratios of iodinating agents, and inert atmosphere to prevent oxidation. AI-driven retrosynthesis tools (e.g., Reaxys databases) can validate pathways .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of the acetoxy group (δ ~2.3 ppm for methyl protons) and iodine-induced deshielding in aromatic protons.
- HPLC : Assess purity (>95%) using a reverse-phase C18 column with UV detection at 254 nm.
- Melting Point Analysis : Compare observed mp (e.g., 150–155°C) with literature values to detect impurities .
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer :
- Stability : Stable under dry, inert conditions but sensitive to hydrolysis of the acetoxy group in acidic/basic environments. Avoid exposure to moisture, heat (>40°C), and strong oxidizers .
- Storage : Store in amber glass vials under nitrogen at –20°C. Use desiccants to prevent hygroscopic degradation .
Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The iodine atom acts as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Key considerations:
- Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃) in THF/water.
- Substrate Compatibility : The acetoxy group must remain stable under reaction conditions (60–80°C, 12–24 hours). Monitor by TLC for aryl-iodide consumption .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of iodination in 4-Acetoxybenzoic acid derivatives?
- Methodological Answer : Iodination at the 3-position is governed by:
- Electrophilic Aromatic Substitution (EAS) : The acetoxy group is a meta-directing substituent, favoring iodination at the 3-position.
- Steric Effects : Steric hindrance from the acetoxy group disfavors para-substitution. Computational modeling (DFT calculations) can map electron density to predict regioselectivity .
Q. How can computational chemistry optimize the synthesis of this compound?
- Methodological Answer :
- Retrosynthesis Algorithms : Tools like Pistachio or Reaxys propose routes based on reaction databases.
- Transition State Analysis : Simulate iodination steps to identify energy barriers and optimal catalysts .
Q. What advanced analytical techniques resolve structural ambiguities in iodinated benzoic acid derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolve iodine positioning and crystal packing effects.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₉H₇IO₄) with <2 ppm error.
- FT-IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and C-I vibrations (~500 cm⁻¹) .
Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?
- Methodological Answer :
- Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa) with dose ranges (1–100 μM).
- Enzyme Inhibition Studies : Screen against COX-2 or kinases, ensuring solubility in DMSO/PBS buffers (<0.1% DMSO). Include positive controls (e.g., aspirin for COX-2) .
Q. How can conflicting literature data on reaction yields or stability be reconciled?
- Methodological Answer :
- Reproducibility Checks : Validate reported conditions (solvent purity, catalyst lot).
- Sensitivity Analysis : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) .
Q. What strategies mitigate decomposition during functional group interconversion (e.g., acetoxy hydrolysis)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
